molecular formula C8H22Cl2N2 B7821647 1,8-Octanediamine, dihydrochloride

1,8-Octanediamine, dihydrochloride

Cat. No. B7821647
M. Wt: 217.18 g/mol
InChI Key: ZFLWZOGXFQNIMT-UHFFFAOYSA-N
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Description

1,8-Octanediamine, dihydrochloride is a useful research compound. Its molecular formula is C8H22Cl2N2 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,8-Octanediamine, dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Octanediamine, dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Kinetics and Complex Formation : 1,8-Octanediamine, dihydrochloride plays a role in the kinetics of chemical reactions and complex formation. For instance, it is involved in the preparation of certain chromium complexes, as studied by Hay and Fraser (1998) in their research on diastereoisomeric complexes of trans-[Cr(Me8[14]aneN4)Cl2]+ (Hay & Fraser, 1998).

  • Biocompatibility in Enzyme Aggregation : It has been used in the field of biochemistry, particularly in the formation of cross-linked enzyme aggregates (CLEAs). Ayhan et al. (2012) explored its use as a cross-linker, demonstrating its effectiveness and biocompatibility (Ayhan, Ayhan, & Gülsu, 2012).

  • Ionic Equilibria in Mixed Solvents : Ohtaki and Maeda (1973) investigated its dissociation constants in aqueous methanol mixtures, providing insights into solvent effects on the dissociation of diprotic acids (Ohtaki & Maeda, 1973).

  • Applications in Solar Cell Technology : In the field of materials science, 1,8-Octanediamine, dihydrochloride has been used as a processing additive in the production of bulk heterojunction solar cells, as demonstrated by Lee et al. (2008) (Lee et al., 2008).

  • Synthesis of Crown Ethers : It has been used in the synthesis of crown ethers, which are cyclic chemical compounds that can form complexes with certain metal ions. Min (1989) explored its use in the synthesis of specific crown ethers (Min, 1989).

  • Liquid Crystals and Flame Retardants : In polymer chemistry, it has been utilized in the synthesis of flame-retardant thermotropic liquid crystals. Xia et al. (2013) synthesized a new type of flame-retardant copolyester containing 1,8-Octanediamine (Xia et al., 2013).

  • Catalysis and Synthetic Chemistry : It has applications in catalysis and synthetic chemistry. For example, Ertürk et al. (2009) studied its role in the synthesis of dinuclear PtII complexes (Ertürk, Puchta, & Eldik, 2009).

properties

IUPAC Name

8-azaniumyloctylazanium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2.2ClH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLWZOGXFQNIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC[NH3+])CCC[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

373-44-4 (Parent)
Record name 1,8-Octanediamine, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007613163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Octanediamine, dihydrochloride

CAS RN

7613-16-3
Record name 1,8-Octanediamine, hydrochloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007613163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Octanediamine, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octamethylenediammonium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RJ Bergeron, JS McManis, J Bussenius… - Journal of medicinal …, 1999 - ACS Publications
A series of (S)-desmethyldesferrithiocin (DMDFT, 1) hydroxamates and a bis-salicyl polyether hydroxamate are evaluated for their iron-clearing properties in rodents; some of these are …
Number of citations: 27 pubs.acs.org
G Houen, C Struve, R Søndergaard, T Friis… - Bioorganic & medicinal …, 2005 - Elsevier
The oxidation of spermidine or homospermidine with bovine serum amine oxidase (BSAO) was monitored in situ, using proton nuclear magnetic resonance spectroscopy in water with …
Number of citations: 19 www.sciencedirect.com
JB Wittenberg - 2012 - search.proquest.com
Molecular containers are a unique set of compounds that are able to recognize and associate with other molecules. It is these molecular recognition properties that has resulted in a …
Number of citations: 3 search.proquest.com
R Csuk, A Barthel, T Brezesinski, C Raschke - European journal of …, 2004 - Elsevier
A series of antiviral compounds consisting of an intercalating acridine derived part, a spacer region and a reactive EDTA-derived conjugate was synthesized in an easy sequence …
Number of citations: 11 www.sciencedirect.com

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